Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate
Description
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate is a methyl ester derivative of 4-((4-carbamoylpiperidin-1-yl)methyl)benzoic acid (CAS: 938143-02-3, C₁₄H₁₈N₂O₃) . The compound features a piperidine ring substituted with a carbamoyl (-CONH₂) group at the 4-position, connected via a methylene (-CH₂-) linker to the para position of a benzoate ester.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C15H20N2O3/c1-20-15(19)13-4-2-11(3-5-13)10-17-8-6-12(7-9-17)14(16)18/h2-5,12H,6-10H2,1H3,(H2,16,18) |
InChI Key |
SETZAQPTMJVQQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Classical Esterification and Amide Formation
The foundational approach begins with the synthesis of methyl 4-aminobenzoate (or methyl 4-hydroxybenzoate as an intermediate), followed by amide coupling with a carbamoyl-functionalized piperidine derivative.
Preparation of Methyl 4-Aminobenzoate:
- Typically synthesized via methylation of 4-aminobenzoic acid or its derivatives.
- Methylation can be achieved through Fischer esterification or methylation of the corresponding acid chloride.
Coupling to Form the Final Compound:
- The amide is then methylated or esterified to produce methyl 4-((4-carbamoylpiperidin-1-yl)methyl)benzoate.
- The process is facilitated under mild conditions, often with triethylamine as base, in solvents like chloroform or dichloromethane.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride | Chloroform | Reflux (~70°C) | Converts 4-aminobenzoic acid to acid chloride |
| Amide formation | Piperidine | Chloroform | Room temperature | Nucleophilic attack on acid chloride |
| Esterification | Methylation reagents | Various | Reflux | Methylation of the amino group or carboxyl group |
Modern Synthetic Approaches Using Carbamoyl Chlorides
Recent methods leverage carbamoyl chlorides as electrophilic intermediates to directly introduce the carbamoyl group onto the piperidine ring, followed by esterification of the benzoic acid derivative.
Preparation of 4-[(Chlorocarbonyl)Piperidin-1-yl]Methylbenzoate:
- Starting from methyl 4-hydroxybenzoate, the phenolic hydroxyl is activated via methylation.
- The piperidine ring is then reacted with carbamoyl chloride derivatives under basic conditions to form the carbamoylpiperidinyl intermediate.
-
- The carbamoyl group is introduced with high regioselectivity, often under inert atmosphere to prevent hydrolysis.
- The final compound is purified via chromatography, with yields optimized by controlling temperature and solvent polarity.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Carbamoylation | Carbamoyl chloride | Dichloromethane | 0–25°C | Controlled addition to prevent hydrolysis |
| Esterification | Methylation agents | Toluene or ethanol | Reflux | Ensures methyl ester formation |
Alternative Route: Multi-step Synthesis via Intermediate Derivatives
An alternative strategy involves multi-step synthesis, starting from simpler aromatic compounds, progressing through intermediate derivatives such as methyl 4-aminobenzoate, then functionalizing with piperidine derivatives.
Synthesis of Methyl 4-aminobenzoate:
- Via methylation of 4-aminobenzoic acid or its derivatives.
Formation of the Piperidinyl Carbamoyl Derivative:
- Using reagents like piperidine-4-carboxylic acid derivatives, activated with coupling agents such as EDC or DCC.
-
- The carbamoyl group is attached to the aromatic core, followed by methylation to yield the target compound.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Activation | EDC, DCC | Dichloromethane | Room temperature | Facilitates amide bond formation |
| Coupling | Piperidine derivatives | Toluene | Reflux | Ensures high yield |
Summary of Key Data and Reaction Parameters
| Method Type | Key Reagents | Main Solvents | Typical Reaction Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Classical Ester-Amide Synthesis | Thionyl chloride, Piperidine | Chloroform, Dichloromethane | Reflux, Room temperature | 60–85% | Well-established, scalable |
| Carbamoyl Chloride Route | Carbamoyl chlorides, Methylating agents | Dichloromethane, Ethanol | 0–25°C | 65–90% | High regioselectivity |
| Multi-step Activation | EDC, DCC, Piperidine derivatives | Dichloromethane, Toluene | Room to reflux | 55–80% | Flexible, suitable for complex derivatives |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group or the piperidine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It plays a role in the development of drugs, particularly those targeting respiratory diseases and neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. In the case of its derivative, 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic Acid, it acts as a muscarinic receptor antagonist. This means it binds to muscarinic receptors in the respiratory tract, inhibiting their activity and leading to bronchodilation. This mechanism is particularly useful in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-(Piperidin-1-ylcarbonyl)benzoate
- Structure : Piperidine ring linked via a carbonyl (-CO-) group to the benzoate.
- Synthesis : Prepared from 4-(methoxycarbonyl)benzoic acid using thionyl chloride and piperidine .
- Key Differences : Lacks the carbamoyl group and methylene linker. The carbonyl group increases rigidity compared to the methylene linker in the target compound.
Methyl 4-[(4-Aminopiperidin-1-yl)carbonyl]benzoate Hydrochloride
- Structure: Piperidine with an amino (-NH₂) group at the 4-position, connected via carbonyl.
- Key Differences: The amino group (basic, protonatable) contrasts with the carbamoyl’s neutral hydrogen-bonding capability. The hydrochloride salt enhances solubility in polar solvents .
- Applications: Likely used in ion-channel modulators or receptor antagonists due to the charged amino group .
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1)
- Structure: Piperazine ring substituted with a 2-phenylquinoline-carbonyl group.
- piperidine) offers two nitrogen sites for interaction. The ester group is directly linked to the heterocycle .
- Biological Relevance : Such compounds are often explored as kinase inhibitors or anticancer agents .
Methyl 4-[2-(4-Phenylpiperazin-1-yl)acetylamino]benzoate
- Structure: Piperazine with a phenyl group and acetyl-amino linker.
- Key Differences: The acetyl-amino spacer increases conformational flexibility, while the phenylpiperazine moiety enhances affinity for serotonin or dopamine receptors .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Challenges : Introducing the carbamoyl group requires precise control, often necessitating protection/deprotection steps, unlike simpler piperidine derivatives .
- Hydrogen Bonding: The carbamoyl group in the target compound enhances binding to biological targets (e.g., enzymes) compared to non-polar analogs .
- Solubility vs. Bioavailability : While hydrochloride salts (e.g., ) improve solubility, the methyl ester in the target compound may enhance membrane permeability.
- Safety: Derivatives like Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride require careful handling due to inhalation risks , suggesting similar precautions for the target compound.
Biological Activity
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate, with CAS number 733783-20-5, is a compound of interest due to its potential biological activities, particularly as a muscarinic receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological properties, cytotoxicity, and therapeutic potential.
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.34 g/mol
- SMILES Notation : NC(=O)C1CCN(CC1)Cc2ccc(cc2)C(=O)O
Muscarinic Receptor Antagonism
Research indicates that compounds similar to this compound have demonstrated activity as muscarinic receptor antagonists. These receptors are critical in various physiological processes, including memory, cognition, and modulation of neurotransmission. The antagonistic properties suggest potential applications in treating conditions like schizophrenia and Parkinson's disease .
Cytotoxicity Studies
A study examining the cytotoxic effects of related benzoate compounds revealed that this compound may exhibit varying levels of cytotoxicity against different human cell lines. For instance, methyl benzoate derivatives were tested on kidney (HEK293), colon (CACO2), and neuronal cells (SH-SY5Y), showing significant reductions in cell viability at higher concentrations .
Study on Cytotoxic Effects
In an in vitro study, this compound was assessed for its cytotoxic effects against cultured human cells. The results indicated:
- HEK293 Cells : Approximately 80% reduction in cell viability at a concentration of 11 mM.
- CACO2 Cells : Over 90% reduction in viability at concentrations above 7.3 mM.
These findings highlight the compound's potential toxicity and the need for careful evaluation in therapeutic contexts .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. SAR studies suggest that the piperidinyl and carbamoyl groups are essential for receptor interaction and activity. Modifications to these groups can significantly alter the pharmacological profile and efficacy of the compound against target receptors .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.34 g/mol |
| CAS Number | 733783-20-5 |
| Cytotoxicity (HEK293) | LC50 = 11 mM |
| Cytotoxicity (CACO2) | LC50 = >7.3 mM |
Q & A
Advanced Question
- Density Functional Theory (DFT): Use Gaussian 16 with the B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (FMOs). The LUMO map identifies electrophilic sites (e.g., the ester carbonyl).
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (DMF, DMSO) using GROMACS. Analyze free energy profiles to predict reaction pathways.
- Case Study: For hydrolysis studies, compare activation energies of ester vs. amide groups to prioritize reaction conditions .
How can researchers address discrepancies between experimental and theoretical NMR chemical shifts for this compound?
Advanced Question
- Solvent Effects: Recalculate shifts using the IEF-PCM solvent model in Gaussian for DMSO-d6. Adjust for hydrogen bonding with explicit solvent molecules.
- Conformational Analysis: Perform a Boltzmann-weighted average of shifts from multiple low-energy conformers (e.g., chair vs. boat piperidine).
- Software Tools: Use ACD/Labs or MestReNova to overlay experimental and computed spectra. Adjust dihedral angles iteratively to match coupling constants .
What strategies mitigate decomposition during long-term storage of this compound?
Advanced Question
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC.
- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation.
- Packaging: Use amber glass vials with PTFE-lined caps to block moisture and UV light. Confirm stability with periodic FT-IR to detect ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
